1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate
Description
The compound 1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate is a structurally complex ester derivative featuring a benzodioxole core substituted with a phenyl group and an acetic acid moiety. The ester side chain includes a morpholinoethoxy group, which introduces tertiary amine functionality, while the oxalate counterion (C₂O₄²⁻) enhances solubility and stability.
Key structural attributes include:
- Benzodioxole core: Provides rigidity and lipophilicity, influencing membrane permeability.
- Phenyl substitution: Enhances aromatic interactions in biological systems.
- Morpholinoethoxy group: Introduces hydrogen-bonding capacity and modulates pharmacokinetic properties.
- Oxalate counterion: Improves aqueous solubility compared to freebase forms .
Properties
CAS No. |
50836-20-9 |
|---|---|
Molecular Formula |
C25H29NO10 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethoxy)ethyl 2-(2-phenyl-1,3-benzodioxol-2-yl)acetate;oxalic acid |
InChI |
InChI=1S/C23H27NO6.C2H2O4/c25-22(28-17-16-27-15-12-24-10-13-26-14-11-24)18-23(19-6-2-1-3-7-19)29-20-8-4-5-9-21(20)30-23;3-1(4)2(5)6/h1-9H,10-18H2;(H,3,4)(H,5,6) |
InChI Key |
CTAGRISHSLYWMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOCCOC(=O)CC2(OC3=CC=CC=C3O2)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate typically involves multiple steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Acetic Acid Derivative Formation: The acetic acid derivative is prepared by reacting phenylacetic acid with appropriate reagents.
Esterification: The esterification process involves the reaction of the acetic acid derivative with 2-morpholinoethanol under acidic conditions to form the ester.
Oxalate Formation: Finally, the ester is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally analogous compounds reveals critical differences in substituents, counterions, and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Counterion Effects :
- Oxalate (C₂O₄²⁻): Provides higher aqueous solubility compared to maleate (C₄H₂O₄²⁻) and citrate (C₆H₅O₇³⁻), making it preferable for injectable formulations .
- Citrate : Offers buffering capacity, stabilizing pH-sensitive esters during storage .
Aromatic Substitutions :
- Phenyl vs. methyl on the benzodioxole core alters lipophilicity, with phenyl groups favoring CNS penetration due to increased logP values .
Biological Activity
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a benzodioxole moiety linked to an acetic acid derivative and a morpholinoethoxy group. Its molecular weight is approximately 503.5 g/mol, and it has been classified under various chemical databases for its potential bioactivity.
Antitumor Activity
Recent studies have indicated that derivatives of 1,3-benzodioxole demonstrate significant antitumor properties. A notable research effort involved the conjugation of this compound with arsenical precursors to enhance its anticancer efficacy. The results showed that these conjugates effectively inhibited the thioredoxin system in cancer cells, leading to increased oxidative stress and apoptosis in vitro and in vivo. The study highlighted that the synthesized organic arsenicals exhibited broad-spectrum anti-proliferation efficiency against various cancer cell lines while sparing normal cells from toxicity .
The mechanism underlying the biological activity of this compound involves the modulation of oxidative stress pathways. Specifically, the inhibition of the thioredoxin reductase (TrxR) enzyme was observed to elevate reactive oxygen species (ROS) levels significantly. This increase in ROS triggers apoptotic pathways in cancer cells, suggesting a potential therapeutic strategy for treating malignancies .
Case Studies and Research Findings
Several case studies have underscored the compound's efficacy:
- In Vivo Studies : Animal models treated with the compound showed a reversal of hemogram abnormalities associated with tumor burden and demonstrated tumor elimination without significant organ toxicity .
- Comparative Analysis : In comparative studies with other benzodioxole derivatives, it was noted that modifications to the phenyl group and introduction of electron-withdrawing groups enhanced the anti-proliferative activity against cancer cells .
- Oxidative Stress Response : The compound's ability to induce oxidative stress was quantitatively assessed using fluorescent sensors that monitor ROS levels. Results indicated a dose-dependent increase in ROS following treatment with the compound .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
